molecular formula C23H25NO4 B613607 Fmoc-cis-4-aminocyclohexane acetic acid CAS No. 1217675-84-7

Fmoc-cis-4-aminocyclohexane acetic acid

Cat. No.: B613607
CAS No.: 1217675-84-7
M. Wt: 379,46 g/mole
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-cis-4-aminocyclohexane acetic acid: is a derivative of cyclohexane, characterized by the presence of an amino group and an acetic acid moiety. The compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a common protecting group in solid-phase peptide synthesis, making this compound particularly valuable in the field of biochemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-cis-4-aminocyclohexane acetic acid typically involves the following steps:

    Cyclohexane Derivatization: The starting material, cyclohexane, undergoes functionalization to introduce the amino group at the 4-position.

    Fmoc Protection: The amino group is then protected using the Fmoc group. This step involves the reaction of the amino group with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.

    Acetic Acid Introduction:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the amino group to a primary amine.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Bases such as piperidine or diethylamine are commonly used to remove the Fmoc group.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Primary amines.

    Substitution Products: Deprotected amino acids ready for further functionalization.

Scientific Research Applications

Peptide Synthesis

Fmoc-cis-4-aminocyclohexane acetic acid is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection, facilitating the assembly of complex peptide structures. This method has been extensively documented in research aimed at developing novel peptides with specific biological activities.

Case Study:
A study demonstrated the successful incorporation of this compound into antimicrobial peptides, enhancing their stability against proteolytic degradation, which is a common challenge in therapeutic applications .

Drug Development

In pharmaceutical research, this compound plays a crucial role in creating new drug candidates, particularly cyclic peptides that exhibit improved biological activity and stability. The unique cyclohexane structure can enhance pharmacokinetic properties, making drugs more effective and reducing side effects.

Data Table: Drug Development Applications

Compound TypeApplicationBenefits
Cyclic PeptidesAntimicrobial agentsEnhanced stability and activity
PeptidomimeticsCancer therapeuticsTargeted action with reduced side effects

Bioconjugation

This compound is employed in bioconjugation techniques, which are essential for linking biomolecules to therapeutic agents. This application is particularly important in targeted therapies for conditions such as cancer, where precision medicine is critical.

Research Insight:
The compound has been used to develop bioconjugates that improve the delivery of chemotherapeutic agents directly to tumor cells, thereby minimizing damage to healthy tissues .

Material Science

In material science, this compound is involved in the development of advanced materials such as hydrogels and polymers. These materials can be tailored for specific biomedical applications, including drug delivery systems that offer controlled release profiles.

Example Application:
Research has shown that hydrogels incorporating this compound can provide sustained release of therapeutic agents, improving patient compliance and treatment outcomes .

Research in Organic Chemistry

Researchers utilize this compound to explore reaction mechanisms and develop new synthetic methodologies. Its unique structural features influence reactivity, making it a valuable tool for organic chemists.

Mechanism of Action

The mechanism of action of Fmoc-cis-4-aminocyclohexane acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Fmoc group can be removed under basic conditions, revealing the free amino group for further functionalization. The molecular targets and pathways involved include:

    Peptide Bond Formation: Facilitates the formation of peptide bonds by protecting the amino group.

    Enzyme Interaction: May interact with enzymes involved in peptide synthesis and modification.

Comparison with Similar Compounds

  • Fmoc-4-aminocyclohexane carboxylic acid
  • Fmoc-4-aminocyclohexane propionic acid
  • Fmoc-4-aminocyclohexane butyric acid

Uniqueness:

  • Fmoc-cis-4-aminocyclohexane acetic acid is unique due to its specific configuration and the presence of both the Fmoc protecting group and the acetic acid moiety. This combination makes it particularly useful in peptide synthesis, offering a balance between stability and reactivity.

Biological Activity

Fmoc-cis-4-aminocyclohexane acetic acid is a compound that serves as a crucial building block in peptide synthesis. Its unique structure, featuring a fluoromethoxycarbonyl (Fmoc) protecting group and an acetic acid moiety, enhances its utility in various biological and chemical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

This compound has the molecular formula C23H25NO4C_{23}H_{25}NO_4 and is characterized by:

  • Fmoc Group : A protective group that stabilizes the amino functionality during peptide synthesis.
  • Cis Configuration : The spatial arrangement of the amino group contributes to its reactivity and interaction with biological targets.

The primary role of this compound in biological systems is as a peptide synthesis intermediate . The Fmoc group protects the amino group from undesired reactions, facilitating controlled peptide bond formation. Upon completion of synthesis, the Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group .

Antimicrobial Properties

Research indicates that compounds based on amino acid scaffolds exhibit significant antimicrobial activity. In particular, derivatives similar to this compound have been explored for their potential to inhibit bacterial enzymes such as alanine racemase, which is crucial for peptidoglycan biosynthesis in bacterial cell walls. Such inhibition can lead to effective antibacterial agents against both Gram-positive and Gram-negative bacteria .

Peptide Therapeutics

This compound is instrumental in developing peptide-based therapeutics. Its ability to facilitate the synthesis of peptides allows for the creation of novel drugs targeting various diseases, including cancer and neurodegenerative disorders. The incorporation of this compound into peptide sequences can enhance bioactivity and specificity towards biological targets.

Case Studies

  • Antibacterial Activity : A study demonstrated that derivatives of this compound exhibited promising antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The mechanism involved the inhibition of alanine racemase, leading to compromised cell wall integrity .
  • Peptide Synthesis Efficiency : Research highlighted the effectiveness of using this compound in automated peptide synthesizers, resulting in high purity peptides suitable for therapeutic applications. The use of this compound improved yields and reduced side reactions during synthesis .

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to similar compounds:

CompoundBiological ActivityApplications
This compoundAntimicrobial, Peptide SynthesisDrug development, Research
Fmoc-4-aminocyclohexane carboxylic acidModerate AntimicrobialPeptide synthesis
Fmoc-4-aminobutyric acidLow AntimicrobialLimited therapeutic use

Properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c25-22(26)13-15-9-11-16(12-10-15)24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZYEKKFVGYBHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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